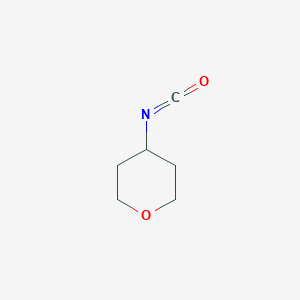

4-Isocyanatooxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWBYOPQSPDPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53035-92-0 | |

| Record name | 4-isocyanatooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isocyanatooxane

Abstract

4-Isocyanatooxane, a heterocyclic compound featuring a tetrahydropyran ring substituted with a reactive isocyanate group, is a valuable building block in medicinal chemistry and drug development. Its unique structural and electronic properties make it an attractive component for the synthesis of novel pharmaceutical agents, including enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into a reliable synthetic protocol, starting from the commercially available precursor 4-aminotetrahydropyran, and detail the critical characterization techniques required to ensure the purity and structural integrity of the final product.

Introduction: The Significance of the Oxane Moiety in Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry. It is a six-membered saturated heterocycle containing an oxygen atom, and its incorporation into drug candidates can confer several advantageous properties. Unlike its aromatic counterpart, benzene, the oxane ring possesses a three-dimensional chair-like conformation, which can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and modulating pharmacokinetic profiles. The tetrahydropyran ring is found in numerous marketed drugs, highlighting its importance in the development of effective therapeutics.

The introduction of a highly reactive isocyanate group at the 4-position of the oxane ring transforms it into a versatile synthetic intermediate. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable urea, urethane, and thiocarbamate linkages, respectively. This reactivity is harnessed in drug discovery to covalently modify biological targets or to link the oxane scaffold to other pharmacophoric elements.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of this compound involves the phosgenation of its corresponding primary amine precursor, 4-aminotetrahydropyran. Phosgene (COCl₂) and its safer liquid equivalent, triphosgene (bis(trichloromethyl) carbonate), are common reagents for this transformation. This section provides a detailed, field-proven protocol for this synthesis, emphasizing safety and reaction control.

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: Synthesis of this compound from 4-Aminotetrahydropyran.

Experimental Protocol

Materials:

-

4-Aminotetrahydropyran (C₅H₁₁NO, MW: 101.15 g/mol )

-

Triphosgene (C₃Cl₆O₃, MW: 296.75 g/mol )

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Ice-water bath and heating mantle

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler (or a drying tube), and a rubber septum for reagent addition via syringe. Purge the entire system with argon or nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere. This is crucial as isocyanates are sensitive to moisture.

-

Reagent Preparation: In the reaction flask, dissolve 4-aminotetrahydropyran (1.0 eq) and Proton Sponge® (1.1 eq) in anhydrous toluene. The use of a non-nucleophilic base like Proton Sponge® is critical to neutralize the HCl generated during the reaction without competing with the desired phosgenation.

-

Triphosgene Addition: In a separate, dry flask, prepare a solution of triphosgene (0.4 eq, as 1 mole of triphosgene is equivalent to 3 moles of phosgene) in anhydrous toluene. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Cool the stirred solution of the amine and base to 0 °C using an ice-water bath. Slowly add the triphosgene solution dropwise from the dropping funnel over a period of 30-60 minutes. A white precipitate of Proton Sponge® hydrochloride will form. The slow addition and low temperature are essential to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or in-situ IR spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture under an inert atmosphere to remove the Proton Sponge® hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid. It is imperative to store the purified product under an inert atmosphere and in a refrigerator to prevent degradation.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Analysis Workflow

Figure 2: Workflow for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the identification of the isocyanate functional group. The N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band in a region of the spectrum where few other functional groups absorb.

-

Expected Absorption: A characteristic, intense peak is expected in the range of 2250-2285 cm⁻¹ . The presence of this band is a strong indicator of the successful formation of the isocyanate. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) from the starting amine confirms the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the complete structure of the molecule and confirming the connectivity of the atoms.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different proton environments in the tetrahydropyran ring. Due to the chair conformation of the ring, axial and equatorial protons may exhibit different chemical shifts and coupling patterns. The spectrum is expected to show complex multiplets for the methylene protons of the oxane ring and a distinct signal for the proton at the C4 position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the tetrahydropyran ring and a characteristic signal for the carbonyl carbon of the isocyanate group. The high symmetry of the 1,4-disubstituted oxane ring will result in a simplified spectrum. The isocyanate carbon typically appears in the region of 120-130 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure.

-

Expected Molecular Ion Peak: For this compound (C₆H₉NO₂), the expected monoisotopic mass is approximately 127.06 g/mol . In the mass spectrum, a molecular ion peak (M⁺) at m/z = 127 would be expected.

An In-depth Technical Guide to 4-Isocyanatooxane: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 4-isocyanatooxane, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, reactivity profile, and established synthetic routes. Furthermore, this document will explore its applications as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the realm of drug discovery.

Molecular Architecture and Physicochemical Profile

This compound, also known as tetrahydropyran-4-yl isocyanate, is a bifunctional molecule incorporating a saturated tetrahydropyran (THP) ring and a highly reactive isocyanate group.[1] The presence of the THP moiety, a prevalent structural motif in numerous marketed drugs, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The isocyanate group, in turn, serves as a powerful electrophilic handle for a wide array of chemical transformations.

Chemical Structure:

-

IUPAC Name: this compound[3]

-

Synonyms: Tetrahydropyran-4-yl isocyanate, 4-Isocyanato-tetrahydro-pyran[3]

-

CAS Number: 53035-92-0

-

Molecular Formula: C₆H₉NO₂[4]

-

Molecular Weight: 127.14 g/mol [4]

-

SMILES: O=C=NC1CCOCC1[4]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 4-Aminotetrahydropyran (Precursor) |

| Molecular Formula | C₆H₉NO₂ | C₅H₁₁NO |

| Molecular Weight | 127.14 g/mol | 101.15 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid or solid[1] |

| Melting Point | Not available | 34-36 °C[5] |

| Boiling Point | Not available | 151.4 °C at 760 mmHg[5] |

| Density | Not available | 0.977 g/cm³ at 25 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Soluble in polar solvents (water, alcohols)[1] |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydropyran ring. The proton at the C4 position, adjacent to the isocyanate group, would likely appear as a multiplet in the downfield region (δ 3.5-4.0 ppm) due to the electron-withdrawing effect of the nitrogen. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would also be shifted downfield (δ 3.0-3.8 ppm). The protons at the C3 and C5 positions would likely appear as a more complex multiplet in the upfield region (δ 1.5-2.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum would be characterized by a signal for the isocyanate carbon in the highly deshielded region (δ 120-130 ppm). The C4 carbon, attached to the isocyanate, would appear around δ 50-60 ppm. The carbons adjacent to the oxygen (C2 and C6) would be in the range of δ 65-75 ppm, and the C3 and C5 carbons would be found further upfield (δ 30-40 ppm).[6]

IR (Infrared) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the saturated ring just below 3000 cm⁻¹ and C-O-C stretching of the ether linkage around 1100 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 127. Fragmentation would likely involve the loss of the isocyanate group or cleavage of the tetrahydropyran ring.[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials. Two plausible and experimentally validated synthetic strategies are outlined below. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Phosgenation of 4-Aminotetrahydropyran

This is a direct and widely used method for the synthesis of isocyanates from the corresponding primary amines. 4-Aminotetrahydropyran is a readily available precursor.

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran[8]

-

To a stirred solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL), add Raney Ni (10% w/w).

-

Stir the resulting mixture for 5 hours at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the catalyst by filtration.

-

Concentrate the filtrate under vacuum to afford 4-aminotetrahydropyran.

Experimental Protocol: Phosgenation of 4-Aminotetrahydropyran (General Procedure)

Caution: Phosgene and its surrogates like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Dissolve 4-aminotetrahydropyran in an inert anhydrous solvent such as toluene or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the N-H stretch and appearance of the N=C=O stretch).

-

Remove the solvent under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Curtius Rearrangement of Tetrahydropyran-4-carbonyl Azide

The Curtius rearrangement offers a milder, phosgene-free alternative for the synthesis of isocyanates from carboxylic acids.[9][10] The key intermediate is an acyl azide, which rearranges upon heating to the isocyanate with the loss of nitrogen gas.

Experimental Protocol: Curtius Rearrangement (General Procedure)

-

To a stirred solution of tetrahydropyran-4-carboxylic acid in an inert solvent (e.g., toluene), add triethylamine (Et₃N).

-

Add diphenylphosphoryl azide (DPPA) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the evolution of nitrogen gas.

-

Continue heating until the reaction is complete (typically monitored by IR spectroscopy for the formation of the isocyanate peak).

-

After cooling, the reaction mixture containing the this compound can often be used directly in the next step or purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the isocyanate carbon, making it susceptible to nucleophilic attack by a wide range of functional groups.[1] This reactivity allows for the facile introduction of the tetrahydropyran moiety into various molecular scaffolds.

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][11] Its incorporation can lead to improved physicochemical properties, such as:

-

Enhanced Solubility: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility.[2]

-

Metabolic Stability: The saturated cyclic ether is generally resistant to metabolic degradation.

-

Favorable Conformation: The rigid chair-like conformation of the THP ring can help in optimizing the binding of a drug molecule to its biological target.[2]

The ability of this compound to readily form stable urea and urethane linkages makes it an invaluable tool for linking the beneficial THP moiety to other pharmacophores. This is particularly relevant in the construction of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the reaction of this compound with a primary amine on a core scaffold can rapidly generate a diverse set of urea derivatives with potentially enhanced biological activity and improved drug-like properties.

Safety and Handling

As with all isocyanates, this compound should be handled with appropriate safety precautions. Isocyanates are known respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

References

-

PubMed Central. Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Available at: [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available at: [Link]

-

PubChem. 4-Aminotetrahydropyran. Available at: [Link]

-

ResearchGate. Synthesis of substituted tetrahydropyran-4-one and its oxime. Available at: [Link]

-

Pharos. This compound. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACS Publications. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Available at: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Wikipedia. Curtius rearrangement. Available at: [Link]

-

ResearchGate. Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58)... Available at: [Link]

-

ResearchGate. Revisiting the Maitland—Japp Reaction. Concise Construction of Highly Functionalized Tetrahydropyran-4-ones. Available at: [Link]

-

ResearchGate. Infrared spectra of methyl isocyanate isolated in Ar, Xe and N2 matrices. Available at: [Link]

-

ResearchGate. Solution phase 1H and 13C‐NMR studies of some 1,4,8,11,15,18,22,25‐octa‐alkylphthalocyanines. Available at: [Link]

-

PubMed Central. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

YouTube. IR spectra practice | Spectroscopy | Organic chemistry | Khan Academy. Available at: [Link]

-

Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Available at: [Link]

-

ACS Publications. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Available at: [Link]

-

ResearchGate. Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. Available at: [Link]

-

PubMed. Prediction of carbon-13 NMR Chemical Shift of Alkanes With Rooted Path Vector. Available at: [Link]

-

RSC Publishing. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Available at: [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]

-

ISU ReD. Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis .... Available at: [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

-

Wikipedia. Tetrahydropyran. Available at: [Link]

-

PubMed Central. Synthesis of Highly Functionalized Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Available at: [Link]

-

ZaiQi Bio-Tech. 4-Aminotetrahydropyran. Available at: [Link]

-

PubMed Central. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

-

Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available at: [Link]

-

GitHub. rxn4chemistry/MultimodalAnalytical: Predicting molecular structure from multimodal spectroscopic data. Available at: [Link]

Sources

- 1. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. This compound - Pharos [pharos.habitablefuture.org]

- 4. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminotetrahydropyran| CAS No:38041-19-9|ZaiQi Bio-Tech [chemzq.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Stability of 4-Isocyanatooxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isocyanatooxane, a molecule combining a saturated six-membered oxane ring with a highly reactive isocyanate functional group, presents a unique scaffold of significant interest in medicinal chemistry and materials science. The inherent reactivity of the isocyanate group, coupled with the conformational dynamics and relative stability of the oxane ring, dictates its synthetic utility and potential applications. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering insights into its handling, synthetic transformations, and degradation pathways. By synthesizing established principles of isocyanate chemistry with an understanding of cyclic ether behavior, this document serves as a foundational resource for professionals seeking to harness the potential of this versatile building block.

Introduction: The Duality of this compound

This compound, systematically named tetrahydropyran-4-yl isocyanate, is a bifunctional molecule featuring a polar, electrophilic isocyanate group appended to a non-polar, saturated heterocyclic oxane ring.[1][2] This structural combination imparts a duality of character: the high reactivity of the N=C=O moiety, which is susceptible to nucleophilic attack, and the conformational flexibility and general stability of the tetrahydropyran scaffold.[3][4] Understanding this interplay is paramount for its effective utilization in the synthesis of novel compounds. The oxane ring, a common motif in many natural products and pharmaceuticals, can influence the molecule's solubility, pharmacokinetic properties, and binding interactions, while the isocyanate group serves as a versatile handle for covalent modification and polymer formation.[2][3]

Molecular Structure and Conformational Analysis

The structure of this compound consists of a tetrahydropyran ring, which preferentially adopts a chair conformation to minimize steric and torsional strain, with the isocyanate group situated at the 4-position.

Molecular Formula: C₆H₉NO₂[1]

SMILES: O=C=NC1CCOCC1[1]

The conformational preference of the isocyanate substituent (axial vs. equatorial) can influence its reactivity. The equatorial position is generally favored to minimize 1,3-diaxial interactions, rendering the isocyanate group more sterically accessible for reactions. However, the energetic barrier for ring flipping is relatively low, allowing for a dynamic equilibrium between the two chair conformers.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, its preparation can be logically inferred from established methods for isocyanate synthesis. The most plausible routes involve the conversion of a precursor containing the 4-aminooxane or a related functional group.

Phosgenation of 4-Aminooxane

The most direct industrial method for isocyanate synthesis is the reaction of a primary amine with phosgene (COCl₂).[5] This reaction proceeds via a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.

-

Reaction: R-NH₂ + COCl₂ → R-NCO + 2HCl

Applying this to 4-aminooxane would provide a direct route to the target molecule. However, the high toxicity of phosgene necessitates specialized equipment and handling procedures.

Curtius Rearrangement

A versatile and phosgene-free laboratory-scale method is the Curtius rearrangement.[1][6][7][8][9] This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.[7] The synthesis of this compound via this method would start from oxane-4-carboxylic acid.

-

Step 1: Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride or activated ester, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide.

-

Step 2: Rearrangement: Gentle heating of the acyl azide in an inert solvent induces the rearrangement to this compound.

The Curtius rearrangement is known for its high yields and tolerance of various functional groups.[1]

Lossen Rearrangement

Similar to the Curtius rearrangement, the Lossen rearrangement provides another phosgene-free route to isocyanates.[10][11][12][13][14] This reaction involves the rearrangement of a hydroxamic acid derivative (O-acyl, O-sulfonyl, or O-phosphoryl). The starting material would again be derived from oxane-4-carboxylic acid.

-

Step 1: Hydroxamic Acid Formation: Oxane-4-carboxylic acid is converted to its corresponding hydroxamic acid.

-

Step 2: Activation and Rearrangement: The hydroxamic acid is activated (e.g., by acylation) and then treated with a base to induce the rearrangement to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles.

Reaction with Nucleophiles

The general mechanism involves the nucleophilic addition to the C=N double bond of the isocyanate.

Table 1: Common Reactions of this compound with Nucleophiles

| Nucleophile | Reagent | Product | Linkage Formed |

| Water | H₂O | 4-Aminooxane + CO₂ | Unstable carbamic acid intermediate |

| Alcohols | R'OH | Urethane (Carbamate) | -NHCOO- |

| Amines | R'NH₂ | Urea | -NHCONH- |

| Thiols | R'SH | Thiocarbamate | -NHCOS- |

-

Hydrolysis: Reaction with water initially forms an unstable carbamic acid, which readily decarboxylates to yield 4-aminooxane and carbon dioxide.[15][16][17] This reaction is often uncatalyzed but can be influenced by pH.[5]

-

Reaction with Alcohols: In the presence of an alcohol, this compound will form a stable urethane (carbamate) linkage.[18][19][20][21] This is one of the most common and synthetically useful reactions of isocyanates, forming the basis of polyurethane chemistry.

-

Reaction with Amines: Primary and secondary amines react readily with this compound to form substituted ureas. This reaction is typically very fast and often requires no catalyst.

Cyclization (Trimerization)

In the presence of certain catalysts (e.g., tertiary amines, phosphines, or specific metal salts), aliphatic isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. This reaction is a potential pathway for the self-condensation of this compound, particularly under basic conditions or upon prolonged storage, leading to the formation of a tris(tetrahydropyran-4-yl)isocyanurate.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application. Both the isocyanate group and the oxane ring contribute to its overall stability profile.

Hydrolytic Stability

The isocyanate group is highly sensitive to moisture.[16][22] Hydrolysis leads to the formation of 4-aminooxane and carbon dioxide gas. In a sealed container, the evolution of CO₂ can lead to a dangerous pressure buildup.[22] Therefore, this compound must be stored under strictly anhydrous conditions. The rate of hydrolysis can be influenced by the presence of acids or bases.

Thermal Stability

Aliphatic isocyanates generally exhibit moderate thermal stability.[23][24][25][26] At elevated temperatures, decomposition can occur, potentially leading to the formation of carbodiimides and carbon dioxide, or other degradation products.[27] The presence of impurities can catalyze thermal decomposition. It is recommended to store this compound in a cool, dark place.

Stability of the Oxane Ring

The tetrahydropyran ring is generally a stable saturated heterocycle.[3][4][28] It is resistant to many reagents that do not affect ethers. However, under strongly acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening.[29][30][31] The stability of the oxane ring in this compound is generally high under neutral and basic conditions.

Experimental Protocols

Safe Handling and Storage

Given the reactivity and potential hazards of isocyanates, strict safety protocols must be followed.[22][32][33][34]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[32][34] Work in a well-ventilated fume hood.[34]

-

Storage: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark location.[22][34] Avoid contact with moisture, acids, bases, and alcohols.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[22] Decontaminate the area with a solution of water, ammonia, and detergent. Do not use combustible absorbents like sawdust.[22]

General Protocol for Reaction with an Alcohol (Urethane Formation)

-

Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol in a dry, aprotic solvent (e.g., anhydrous THF, toluene, or dichloromethane).

-

Addition of Isocyanate: Add this compound (1.0 equivalent) dropwise to the stirred solution of the alcohol at room temperature or 0 °C, depending on the reactivity of the alcohol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Workup and Quenching: Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol and stirring for 30 minutes.[35][36][37]

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting urethane by column chromatography or recrystallization.[35]

Conclusion

This compound is a valuable synthetic intermediate with a predictable yet potent reactivity profile governed by its isocyanate functionality. Its stability is primarily dictated by its sensitivity to moisture and, to a lesser extent, elevated temperatures. The oxane ring provides a stable and synthetically versatile scaffold. By adhering to strict anhydrous and safe handling protocols, researchers can effectively utilize this compound as a building block for the synthesis of a wide array of novel molecules, from small-molecule drug candidates to advanced polymeric materials. This guide provides the foundational knowledge required to confidently and safely explore the chemistry of this promising compound.

References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety? Retrieved from [Link]

-

Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydropyran derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. Retrieved from [Link]

-

ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, April 21). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyanate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal deblocking of masked low molecular isocyanates I. Aliphatic isocyanates. Retrieved from [Link]

-

MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

- Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.

-

ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

-

Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing). (2024, December 12). Retrieved from [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

-

Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, September 3). Basic Hydrolysis of Isocyanates. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 25). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]

-

Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Kinetics of Water-Isocyanate Reaction in N , N -dimethylformamide. Retrieved from [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol under a Gaseous-Phase Condition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Retrieved from [Link]

-

YouTube. (2020, November 4). Organic Chemistry Synthesis Challenge 4. Retrieved from [Link]

Sources

- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 19. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 22. actsafe.ca [actsafe.ca]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. solutions.covestro.com [solutions.covestro.com]

- 28. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 33. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 34. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]

- 37. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-Isocyanatooxane: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-isocyanatooxane, a heterocyclic compound of interest in modern medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and potential applications are rooted in the well-established chemistry of isocyanates and saturated heterocycles. This document will therefore focus on the logical synthesis, physicochemical properties, and the prospective utility of this molecule for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Molecule of Latent Potential

This compound (CAS Number: 53035-92-0) is a bifunctional molecule featuring a saturated six-membered oxane ring and a highly reactive isocyanate group.[1][2] The oxane moiety, a common structural motif in numerous natural products and pharmaceuticals, imparts desirable physicochemical properties such as improved solubility and metabolic stability. The isocyanate group, on the other hand, is a versatile functional handle for a variety of chemical transformations, most notably in the formation of urea, urethane, and amide linkages. This duality makes this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Historical Context: The Rise of Isocyanate Chemistry

The development of isocyanate chemistry has been a cornerstone of modern organic synthesis. While the specific timeline for the first synthesis of this compound is unclear, the chemistry of isocyanates dates back to the 19th century. Key milestones in the broader field that enable the synthesis and application of molecules like this compound include:

-

The Curtius, Hofmann, and Lossen Rearrangements: These classic name reactions, developed in the late 19th and early 20th centuries, provided the first reliable methods for the synthesis of isocyanates from carboxylic acid derivatives. These methods are foundational to isocyanate chemistry.

-

The Staudinger Reaction: The reaction of azides with phosphines or phosphites to form aza-ylides, which can then be trapped with an electrophile or decompose to an isocyanate, has been another significant contribution to the synthetic chemist's toolbox.

-

Modern Synthetic Methods: Contemporary organic synthesis offers a range of milder and more efficient methods for the preparation of isocyanates, including the use of phosgene alternatives and catalytic processes.[3]

Synthesis of this compound: A Plausible and Detailed Protocol

The synthesis of this compound can be logically achieved from the corresponding primary amine, 4-aminooxane. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent. The following protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Aminooxane

Materials:

-

4-Aminooxane hydrochloride

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Nitrogen or Argon gas for inert atmosphere

Instrumentation:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Free Amine: To a stirred suspension of 4-aminooxane hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g of starting material) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM (5 mL/g of triphosgene). Add this solution dropwise to the cold (0 °C) reaction mixture containing the free amine over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The isocyanate group is reactive towards moisture; therefore, an inert atmosphere is crucial to prevent the formation of undesired urea byproducts.

-

Triphosgene: Triphosgene is a safer, solid alternative to gaseous phosgene, releasing phosgene in situ.

-

Triethylamine: Acts as a base to neutralize the HCl generated during the reaction and to free the amine from its hydrochloride salt.

-

Low Temperature: The initial reaction is performed at 0 °C to control the exothermic reaction between the amine and phosgene and to minimize side reactions.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 53035-92-0 | [1][2] |

| Molecular Formula | C6H9NO2 | [4] |

| Molecular Weight | 127.14 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| SMILES | C1COCCC1N=C=O | [4] |

| InChI | InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 | [4] |

Spectroscopic Characterization:

-

FT-IR (Neat): A strong, characteristic absorption band is expected around 2250-2280 cm⁻¹ for the N=C=O stretch.

-

¹H NMR (CDCl₃): Signals corresponding to the protons on the oxane ring are expected. The proton at the 4-position will be coupled to the adjacent methylene protons.

-

¹³C NMR (CDCl₃): A signal for the isocyanate carbon is expected in the range of 120-130 ppm. Signals for the carbons of the oxane ring will also be present.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 127 would be expected, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the predictable and efficient reactivity of the isocyanate group.

Use as a Linker and Scaffold

This compound can serve as a valuable building block for creating libraries of compounds for high-throughput screening. The isocyanate group can react with a wide range of nucleophiles (alcohols, amines, thiols) present in other building blocks to rapidly generate diverse molecular scaffolds. The oxane ring can enhance the "drug-likeness" of the resulting molecules by improving their pharmacokinetic profiles.

Bioconjugation and Probe Development

The reactivity of the isocyanate group with primary amines, such as the ε-amino group of lysine residues in proteins, makes this compound a candidate for bioconjugation applications. It can be used to attach the oxane moiety to proteins, peptides, or other biomolecules to modify their properties or to introduce a labeling site.

Potential in Cancer Therapy

Isocyanate and isothiocyanate compounds have been investigated for their potential in cancer treatment.[6] While the direct therapeutic application of this compound is not established, it could be used as a synthon to develop novel compounds with antitumor activity. The oxane ring is a feature of some bioactive molecules, and its combination with an isocyanate could lead to new chemical entities with interesting biological profiles.

Visualizing a Key Application: Bioconjugation

Caption: Bioconjugation via this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Isocyanates are known respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere and away from moisture and nucleophilic reagents.

Conclusion

This compound represents a versatile and potentially valuable, yet under-explored, building block for organic synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its bifunctional nature allows for a wide range of applications, from library synthesis to bioconjugation. As the demand for novel chemical entities with favorable physicochemical properties continues to grow, molecules like this compound are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

-

Alchem.Pharmtech. This compound. [Link]

-

Pharos. This compound. [Link]

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of isocyanates. [Link]

-

PubChem. This compound. [Link]

-

Drug Hunter. Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. [Link]

-

Mol-Instincts. 2-isocyanatooctane. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | 53035-92-0 [amp.chemicalbook.com]

- 3. Isocyanate synthesis by substitution [organic-chemistry.org]

- 4. PubChemLite - this compound (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. WO2013041204A1 - Novel isocyanate and isothiocyanate compounds for cancer treatment - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectroscopic Data of 4-Isocyanatooxane (Tetrahydropyran-4-yl Isocyanate)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Correlation

The structure of 4-isocyanatotetrahydropyran is foundational to understanding its spectroscopic signature. The molecule consists of a saturated six-membered tetrahydropyran (oxane) ring with an isocyanate group attached at the 4-position. This combination of a flexible aliphatic ring and a reactive functional group results in a unique spectral fingerprint.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-isocyanatotetrahydropyran, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 4-isocyanatotetrahydropyran is predicted to exhibit signals corresponding to the protons on the tetrahydropyran ring. Due to the chair conformation of the ring, the protons will be in different chemical environments (axial and equatorial), leading to complex splitting patterns.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 2H | -O-CH ₂ (axial) |

| ~ 3.3 - 3.5 | m | 2H | -O-CH ₂ (equatorial) |

| ~ 1.8 - 2.0 | m | 2H | -CH ₂- (axial) adjacent to CH-NCO |

| ~ 1.6 - 1.8 | m | 2H | -CH ₂- (equatorial) adjacent to CH-NCO |

| ~ 3.9 - 4.1 | m | 1H | -CH -NCO |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the carbon atoms of the tetrahydropyran ring and the isocyanate group.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 125 | C =O (Isocyanate) |

| ~ 67 | -O-C H₂ |

| ~ 50 | -C H-NCO |

| ~ 33 | -C H₂- adjacent to CH-NCO |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 4-isocyanatotetrahydropyran in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is homogenous.

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Data Acquisition (¹³C NMR):

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-isocyanatotetrahydropyran is dominated by the characteristic absorption of the isocyanate group.

Key IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | -N=C=O asymmetric stretch |

| 2950-2850 | Medium-Strong | C-H stretch (alkane) |

| 1100-1050 | Strong | C-O-C stretch (ether) |

The most prominent and diagnostic peak is the strong, sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[1]

Experimental Protocol: IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat 4-isocyanatotetrahydropyran between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

Data Acquisition (FTIR):

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 4-isocyanatotetrahydropyran is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (127.14 g/mol ).

Expected Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z = 127

-

Loss of isocyanate group (-NCO): [M - NCO]⁺, m/z = 85 (tetrahydropyranyl cation) - This is expected to be a major fragment.

-

Fragmentation of the tetrahydropyran ring: Various fragments with m/z values corresponding to the loss of ethylene, formaldehyde, etc.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Introduce a dilute solution of 4-isocyanatotetrahydropyran in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Visualizing the Workflow

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of 4-isocyanatotetrahydropyran.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic data of 4-isocyanatotetrahydropyran provides a clear and unambiguous confirmation of its structure. The combination of NMR, IR, and Mass Spectrometry offers a complementary and comprehensive analytical approach. The characteristic strong IR absorption of the isocyanate group, coupled with the specific proton and carbon environments of the tetrahydropyran ring observed in NMR, and the molecular weight confirmed by mass spectrometry, collectively provide a robust dataset for the identification and characterization of this important chemical entity. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize and characterize 4-isocyanatotetrahydropyran in their research and development endeavors.

References

-

PubChem. Tetrahydropyran. National Center for Biotechnology Information. [Link]

-

NIST. Tetrahydropyran. National Institute of Standards and Technology. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

- Google Patents. Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same.

-

Frontiers in Chemistry. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy, 35(5), 10-15. [Link]

Sources

A Senior Scientist's Guide to the Computational Analysis of 4-Isocyanatooxane: From First Principles to Drug Discovery Applications

Executive Summary: The confluence of computational chemistry and experimental validation has become the bedrock of modern drug discovery. This guide provides an in-depth technical framework for the comprehensive analysis of 4-isocyanatooxane, a molecule of significant interest due to its possession of a privileged oxane scaffold and a reactive isocyanate warhead. We eschew a rigid, templated approach, instead presenting a narrative that mirrors the scientific process itself: beginning with fundamental in silico characterization, progressing to the simulation of biological interactions, and culminating in protocols for experimental validation. This document is structured to serve as a practical guide for researchers, demonstrating not just the "how" but the "why" of each computational choice and experimental design, ensuring a self-validating and trustworthy workflow.

The Strategic Significance of this compound

At its core, this compound is a bifunctional molecule. The oxane (tetrahydropyran) ring is a common motif in medicinal chemistry, prized for its favorable metabolic stability and its ability to engage in hydrogen bonding as an acceptor. The isocyanate group (-N=C=O) is a potent, yet tunable, electrophile. Its high reactivity with nucleophiles—such as the side chains of lysine, serine, or cysteine residues in proteins—makes it an ideal candidate for developing covalent inhibitors.[1] Covalent drugs can offer distinct advantages, including prolonged duration of action and high potency, making this compound a compelling starting point for probe development and drug discovery campaigns.

Caption: Molecular structure of this compound.

The Cornerstone of Trustworthiness: A Validating Workflow

Computational predictions, however sophisticated, remain theoretical until grounded in experimental reality.[2] Our entire approach is built upon a self-validating loop where in silico modeling generates testable hypotheses that are then confirmed or refined by laboratory experiments. This synergy enhances scientific understanding and reduces costly trial-and-error research.[3] The goal is to create a robust model of the molecule's behavior that is both predictive and accurate.

Caption: The synergistic workflow between computation and experiment.

In Silico Characterization: A Quantum Mechanical Foundation

Before simulating complex biological interactions, we must first understand the intrinsic properties of this compound. Density Functional Theory (DFT) provides a favorable balance of accuracy and computational efficiency for this purpose.[3]

Density Functional Theory (DFT) Analysis

Causality Behind Experimental Choice: We employ DFT to solve approximations of the Schrödinger equation, yielding precise information about the molecule's electronic structure and energetics.[4] This quantum chemical approach is foundational because it predicts properties from first principles, without reliance on empirical data for the molecule itself. A common and reliable functional/basis set combination for such organic molecules is B3LYP/6-31G*.

Experimental Protocol: DFT Calculation

-

Structure Input: Build the 3D structure of this compound in a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is critical, as all subsequent calculations depend on an accurate structure.

-

Frequency Calculation: Calculate vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These frequencies can be directly compared to an experimental IR spectrum.[5]

-

Electronic Property Calculation: Compute key electronic descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP). The HOMO-LUMO gap indicates chemical reactivity and stability, while the MEP map visually identifies regions of electrophilic and nucleophilic character.

Data Presentation: Predicted Molecular Properties

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 D | Indicates significant polarity, influencing solubility and interactions. |

| HOMO Energy | ~-7.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~-0.5 eV | Relates to the molecule's ability to accept electrons; localized on the NCO group. |

| HOMO-LUMO Gap | ~7.3 eV | A large gap suggests high kinetic stability. |

| N=C=O Stretch Freq. | ~2270 cm⁻¹ | A strong, characteristic IR peak for experimental identification.[5] |

Simulating Biological Interactions and Reactivity

With a validated understanding of the molecule's intrinsic properties, we can now simulate its behavior in a biological context.

Modeling Covalent Reactivity

Causality Behind Experimental Choice: The therapeutic potential of this compound hinges on the reactivity of its isocyanate group.[1] We can model the reaction with a simple nucleophile, such as the amino group of methylamine (as a proxy for a lysine residue), to calculate the activation energy. This provides a quantitative measure of its reactivity and helps predict whether the covalent modification is likely to occur under physiological conditions.[6]

Caption: Simplified energy profile for urea bond formation.

Molecular Docking: Predicting the Binding Pose

Causality Behind Experimental Choice: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It allows us to generate hypotheses about how this compound might bind non-covalently to a protein target before forming a covalent bond. This initial binding event is critical for positioning the isocyanate group correctly for reaction. We use a scoring function to rank potential poses, with lower scores generally indicating more favorable interactions.[8]

Experimental Protocol: Molecular Docking Workflow

-

Target Preparation: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a low-energy 3D conformer of this compound (using the DFT-optimized structure is ideal).

-

Grid Generation: Define the binding site (the "docking box") on the protein target based on known active sites or binding pockets.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different poses of the ligand within the binding box.

-

Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality Behind Experimental Choice: Docking provides a static snapshot. MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex over time in a simulated aqueous environment.[9][10] This is crucial for assessing the stability of a predicted docking pose. If a ligand is unstable in the binding pocket and diffuses away during the simulation, the docking prediction is likely unreliable.

Experimental Protocol: MD Simulation

-

System Setup: Place the best-scoring docked complex from the previous step into a simulation box.

-

Solvation: Add water molecules to solvate the system, creating a more physiologically relevant environment. Add counter-ions to neutralize the system's charge.[9]

-

Minimization & Equilibration: Minimize the energy of the entire system to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.

-

Production Run: Release the restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals.[10]

-

Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and identify persistent intermolecular interactions.

Experimental Validation: Grounding Predictions in Reality

This section provides the protocols necessary to test the hypotheses generated from our computational work. The correlation between predicted and measured data is the ultimate validation of the computational model.[11]

Synthesis and Purification

Protocol: A plausible synthesis involves the Curtius rearrangement of a corresponding carboxylic acid.[12]

-

Starting Material: Begin with oxane-4-carboxylic acid.

-

Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

-

Acyl Azide Formation: React the acid chloride with sodium azide (NaN₃) to form the acyl azide.

-

Curtius Rearrangement: Gently heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will rearrange to form this compound, releasing N₂ gas.

-

Purification: Purify the final product using vacuum distillation or column chromatography. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a thin film of the purified this compound on a salt plate or acquire the spectrum using an ATR accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Compare the experimental spectrum to the frequencies calculated via DFT. Pay close attention to the strong, sharp peak corresponding to the N=C=O asymmetric stretch.

Data Presentation: Comparison of Predicted vs. Experimental Data

| Parameter | DFT Predicted | Experimental (Hypothetical) |

| FTIR (cm⁻¹) | ||

| N=C=O Stretch | 2270 | 2265 |

| C-O-C Stretch | 1105 | 1110 |

| ¹³C NMR (ppm) | ||

| N=C =O Carbon | 121.5 | 122.0 |

| Ring Carbons | 35-70 | 34-68 |

Biophysical Binding Analysis (Isothermal Titration Calorimetry - ITC)

Protocol: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[7]

-

Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and place it in the ITC sample cell. Prepare a solution of this compound in the same buffer and load it into the titration syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution.

-

Data Acquisition: Measure the heat change after each injection.

-

Analysis: Fit the resulting data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This provides a direct, quantitative validation of the binding energies predicted by docking and MD simulations.

Future Directions: Virtual Screening and Lead Optimization

With a validated computational model for this compound, the horizon expands significantly. This initial molecule can serve as a template for virtual screening campaigns to explore vast chemical spaces for analogues with improved properties.[13][14]

-

Structure-Based Screening: The validated docking protocol can be used to screen millions of commercially available compounds against the target protein to identify new, non-covalent scaffolds that may have better drug-like properties.[8]

-

Ligand-Based Screening: The electronic and structural features of this compound can be used to build a pharmacophore model to search for molecules with similar features but diverse core structures.

This integrated approach, cycling between prediction and validation, provides a powerful engine for accelerating the journey from a simple starting molecule to a promising clinical candidate.

References

- Title: Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable Source: Fiveable URL

- Title: An Over View of Computational Chemistry Source: Open Access Journals URL

- Title: Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls Source: ACS Publications URL

- Title: A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules Source: NIH National Center for Biotechnology Information URL

- Source: Alchem.

- Title: this compound | 53035-92-0 Source: ChemicalBook URL

- Title: Bridging the Gap: A Guide to Validating Experimental Findings with Computational Chemistry Source: Benchchem URL

- Title: Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine Source: PubMed URL

- Title: this compound Source: Pharos URL

- Title: Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Quantum chemical calculations for reaction prediction in the development of synthetic methodologies Source: RSC Publishing URL

- Title: Virtual Screening in Modern Computational Chemistry Source: International Pharmaceutical Industry URL

- Title: Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants Source: NIH National Center for Biotechnology Information URL

- Title: Quantum Chemistry Calculations for Metabolomics Source: ACS Publications URL

- Title: Virtual Screening of Natural Chemical Databases to Search for Potential ACE2 Inhibitors Source: MDPI URL

- Title: Isocyanate synthesis by substitution Source: Organic Chemistry Portal URL

- Title: Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD Source: EPA URL

- Title: Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies Source: NIH National Center for Biotechnology Information URL

- Title: Cyclic Ethers Source: Chemistry LibreTexts URL

- Title: Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler Source: The Analytical Scientist URL

- Title: Molecular Dynamics Simulation on the Interaction between Palygorskite Coating and Linear Chain Alkane Base Lubricant Source: MDPI URL

- Title: The Next Level of Virtual Screening: Chemical Space Docking Source: BioSolveIT URL

Sources

- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Virtual Screening of Natural Chemical Databases to Search for Potential ACE2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]